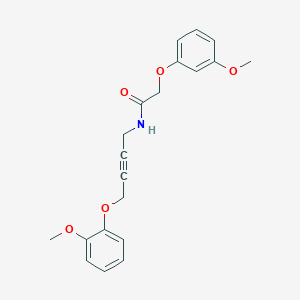![molecular formula C8H11NO B2996662 Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile CAS No. 2227197-28-4](/img/structure/B2996662.png)
Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the CAS Number: 2227197-28-4 . It has a linear formula of C8H11NO .
Synthesis Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes, which includes this compound, has been achieved through a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This method allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The IUPAC name for this compound is (1R,3s,5S)-8-oxabicyclo[3.2.1]octane-3-carbonitrile . The InChI code for this compound is 1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2/t6-,7-,8+ .Chemical Reactions Analysis
The synthesis of 8-oxabicyclo[3.2.1]octanes involves a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers . This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.18 .Scientific Research Applications
Synthesis and Structural Applications
- The 6,8-dioxabicyclo[3.2.1]octane skeleton, which shares a structural resemblance with Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile, is a common motif in natural products. A novel strategy for synthesizing these structures via desymmetrization of trienes derived from diols using ring-closing metathesis has been demonstrated, offering a new route for the synthesis of bioactive compounds (Burke, Müller, & Beaudry, 1999).
- The oxabicyclo[3.2.1]octane framework is crucial in the synthesis of biologically significant compounds, including insect pheromones and plant growth regulators. This structure can serve as a precursor for synthesizing oxygen heterocyclic natural molecules, highlighting its versatility in synthetic organic chemistry (Ievlev et al., 2016).
Chemical and Biological Oxidation
- The oxidation reactions and products of 1,8-cineole, a compound structurally related to this compound, have been reviewed, focusing on the diverse regio- and stereoselectivities obtained. This review covers the physical properties, NMR data, and biological activities of oxidized derivatives, providing insights into the oxidation chemistry of bicyclic compounds (Azerad, 2014).
Catalytic Asymmetric Synthesis
- A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. This methodology allows for the production of synthetically useful 8-oxabicyclo[3.2.1]octane derivatives with high enantiomeric excess, demonstrating the potential for asymmetric synthesis in creating biologically active compounds (Ishida, Kusama, & Iwasawa, 2010).
Metal-Catalyzed Cyclopropanation
- Metal-catalyzed cyclopropanations of an 8-oxabicyclo[3.2.1]octene substrate using diazocarbonyl compounds have been explored, resulting in exo, exo-cyclopropanated products. This research highlights the utility of oxabicyclo[3.2.1]octene derivatives in synthesizing complex molecular architectures (Leung & Chiu, 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1S,5R)-8-oxabicyclo[3.2.1]octane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2/t6?,7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUNYOCQXPUMU-IEESLHIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)


![N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2996592.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B2996598.png)
![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)
